molecular formula C17H22N2O3 B3164240 2-(4-cyclopentylpiperazine-1-carbonyl)benzoic Acid CAS No. 890092-13-4

2-(4-cyclopentylpiperazine-1-carbonyl)benzoic Acid

Cat. No.: B3164240
CAS No.: 890092-13-4
M. Wt: 302.37 g/mol
InChI Key: DFQKLKPRJMYSEY-UHFFFAOYSA-N
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Description

2-(4-cyclopentylpiperazine-1-carbonyl)benzoic Acid ( 890092-13-4) is a chemical compound with the molecular formula C17H22N2O3 and a molecular weight of 302.37 g/mol . This benzoic acid derivative features a piperazine ring substituted with a cyclopentyl group, making it a valuable chemical intermediate for researchers in medicinal chemistry. The compound has been identified as a key synthetic intermediate in pharmaceutical research, particularly in the development of potent enzyme inhibitors . It serves as a crucial building block in the synthesis of novel therapeutic agents, with research applications in the investigation of treatments for disorders such as neuropathic pain and inflammation . As a reagent, its structure is designed for further derivatization, primarily through the carboxylic acid functional group. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c20-16(14-7-3-4-8-15(14)17(21)22)19-11-9-18(10-12-19)13-5-1-2-6-13/h3-4,7-8,13H,1-2,5-6,9-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQKLKPRJMYSEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C(=O)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301199106
Record name Benzoic acid, 2-[(4-cyclopentyl-1-piperazinyl)carbonyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890092-13-4
Record name Benzoic acid, 2-[(4-cyclopentyl-1-piperazinyl)carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890092-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-[(4-cyclopentyl-1-piperazinyl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301199106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 4 Cyclopentylpiperazine 1 Carbonyl Benzoic Acid

Strategic Approaches for the Total Synthesis of 2-(4-cyclopentylpiperazine-1-carbonyl)benzoic Acid

The most direct and convergent strategy for the total synthesis of this compound involves the reaction between two key building blocks: 1-cyclopentylpiperazine (B42781) and a derivative of 1,2-benzenedicarboxylic acid, typically phthalic anhydride (B1165640). This approach is efficient as it forms the central amide bond and reveals the requisite carboxylic acid in a single step.

The primary reaction involves the nucleophilic attack of the secondary amine of 1-cyclopentylpiperazine on one of the carbonyl carbons of phthalic anhydride. This results in the ring-opening of the anhydride to yield the target N-substituted phthalamic acid, which is this compound.

A prominent method for synthesizing 1-cyclopentylpiperazine is through the reductive amination of cyclopentanone (B42830) with piperazine (B1678402). google.com This process is achieved via catalytic hydrogen reduction, where a mixture of piperazine and cyclopentanone is treated with hydrogen gas in the presence of a hydrogenation catalyst. google.com Commonly employed catalysts for this transformation include Raney nickel and palladium-based catalysts, such as palladium on carbon (Pd/C). google.com

The reaction mechanism involves the initial formation of an enamine or iminium ion intermediate from the condensation of piperazine and cyclopentanone, which is then subsequently reduced by catalytic hydrogenation to yield the final 1-cyclopentylpiperazine product. google.com This one-pot reaction is efficient and utilizes readily available starting materials. google.com

The efficiency and yield of the catalytic hydrogen reduction are highly dependent on the optimization of several reaction parameters. Key variables include the choice of catalyst, catalyst loading, hydrogen pressure, reaction temperature, and the molar ratio of reactants. A Japanese patent outlines a method that achieves yields of approximately 70% or higher by carefully controlling these conditions. google.com

Detailed research has established optimal ranges for these parameters to maximize the yield and purity of 1-cyclopentylpiperazine. google.com

Table 1: Optimized Reaction Conditions for the Synthesis of 1-Cyclopentylpiperazine via Catalytic Hydrogen Reduction google.com
ParameterOptimized Condition/Range
ReactantsPiperazine and Cyclopentanone
Molar Ratio (Piperazine:Cyclopentanone)1:0.5 to 1:1.5
CatalystRaney Nickel or Palladium (Pd) catalyst
Catalyst Loading (Raney Ni)2-50 wt% (based on piperazine)
Catalyst Loading (Pd)0.1-20 wt% (based on piperazine)
Temperature50-130 °C
Hydrogen Pressure5-50 atm
Reaction Time0.5-6 hours
SolventToluene or solvent-free
Reported Yield~70% or higher

The formation of the amide bond between the piperazine ring and the benzoic acid moiety is the cornerstone of the synthesis of the title compound. Amide bonds are prevalent in a vast number of biologically active molecules due to their stability and ability to participate in hydrogen bonding. researchgate.net

As previously mentioned, the most straightforward approach is the acylation of 1-cyclopentylpiperazine with phthalic anhydride. This reaction typically proceeds under mild conditions, often by simply mixing the reactants in an appropriate solvent at room temperature or with gentle heating.

Alternatively, the amide bond can be constructed using standard peptide coupling reagents. researchgate.net This method involves the reaction of 1-cyclopentylpiperazine with 2-carboxybenzoic acid in the presence of a coupling agent or activator. nih.gov Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. nih.govacgpubs.org This strategy offers versatility but adds steps and cost compared to the phthalic anhydride route.

In the synthesis of this compound via the phthalic anhydride route, the carboxylic acid functional group is generated directly from the ring-opening of the anhydride and does not require a separate functionalization step. However, in more complex syntheses or in the preparation of certain derivatives, the temporary masking of a carboxylic acid group may be necessary to prevent it from interfering with other reactions. organic-chemistry.orgwikipedia.org

This temporary masking is achieved using protecting groups. organic-chemistry.org For carboxylic acids, the most common protecting groups are esters, such as methyl, ethyl, benzyl, or tert-butyl esters. libretexts.org The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its subsequent removal (deprotection). organic-chemistry.org

The deprotection step must be selective, removing the protecting group without affecting other functional groups in the molecule. wikipedia.org Orthogonal protection strategies allow for the selective removal of one protecting group in the presence of others. wikipedia.org

Table 2: Common Protecting Groups for Carboxylic Acids and Their Deprotection Methods libretexts.org
Protecting GroupStructureDeprotection Conditions
Methyl Ester-COOCH₃Saponification (acid or base hydrolysis)
Benzyl Ester-COOCH₂PhCatalytic Hydrogenolysis (e.g., H₂, Pd/C)
tert-Butyl Ester-COOC(CH₃)₃Acid-catalyzed hydrolysis (e.g., TFA, HCl)
Silyl (B83357) Ester-COOSiR₃Acid, base, or fluoride (B91410) ion sources (e.g., TBAF)

Elaboration of Key Precursors: Advanced Routes to 1-Cyclopentylpiperazine

Synthesis of Analogues and Derivatives for Structure-Activity Relationship Investigations

To explore the structure-activity relationships (SAR) of this compound, a variety of analogues and derivatives can be synthesized. These modifications systematically alter specific parts of the molecule to assess their impact on biological activity. Key areas for modification include the cyclopentyl group, the piperazine ring, and the benzoic acid portion of the molecule.

Modification of the Piperazine N-Substituent: The cyclopentyl group can be replaced with other alkyl, cycloalkyl, or aryl groups. This is achieved by using different substituted piperazines as starting materials in the coupling reaction. For instance, analogues such as 2-(4-ethyl-piperazine-1-carbonyl)-benzoic acid scbt.com and 2-[(4-methyl-1-piperazinyl)carbonyl]benzoic acid cymitquimica.com can be synthesized from 1-ethylpiperazine (B41427) and 1-methylpiperazine, respectively.

Modification of the Benzoic Acid Ring: Substituents such as halogens, alkyl, or alkoxy groups can be introduced onto the aromatic ring. This is accomplished by starting with appropriately substituted phthalic anhydrides or benzoic acids.

Modification of the Piperazine Ring: Other functional groups can be attached to the piperazine ring, such as a sulfonyl group, as seen in 2-[4-(4-methylbenzenesulfonyl)piperazine-1-carbonyl]benzoic acid. cymitquimica.com

The synthesis of these derivatives generally follows the same fundamental amide bond formation strategies, allowing for the creation of a library of related compounds for biological screening and SAR studies. nih.gov

Table 3: Examples of 2-(Piperazine-1-carbonyl)benzoic Acid Analogues
Compound NameStructureKey Modification
This compound (Parent Compound)Structure of this compoundN-cyclopentyl
2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid scbt.comStructure of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acidN-ethyl
2-[(4-Methyl-1-piperazinyl)carbonyl]benzoic acid cymitquimica.comStructure of 2-[(4-Methyl-1-piperazinyl)carbonyl]benzoic acidN-methyl
2-[4-(4-Methylbenzenesulfonyl)piperazine-1-carbonyl]benzoic acid cymitquimica.comStructure of 2-[4-(4-Methylbenzenesulfonyl)piperazine-1-carbonyl]benzoic acidN-tosyl

Diversification at the Piperazine Ring System

The piperazine ring is a versatile scaffold in medicinal chemistry, and its modification can significantly impact the physicochemical and pharmacological properties of a molecule. For this compound, diversification can be achieved through reactions at both the nitrogen and carbon atoms of the piperazine core.

C-H Functionalization:

Direct functionalization of the C-H bonds of the piperazine ring offers a powerful strategy for introducing substituents. Recent advances in photoredox catalysis and transition-metal-catalyzed reactions have enabled the site-selective modification of such saturated heterocycles. nih.govmdpi.comencyclopedia.pub For N-acyl-N'-alkylpiperazines, which are structurally analogous to the piperazine core of the title compound, methods for α-C–H functionalization have been developed. These reactions can introduce aryl, alkyl, and other functional groups onto the carbon atoms adjacent to the nitrogen. nih.govmdpi.com For instance, photoredox-mediated protocols can generate an α-amino radical on the piperazine ring, which can then couple with various radical acceptors. mdpi.com

N-Dealkylation and Re-functionalization:

The N-cyclopentyl group can be a target for modification. N-dealkylation reactions, which are known metabolic pathways for many piperazine-containing drugs, can be achieved chemically. nih.govmdpi.comresearchgate.netnih.gov Oxidative methods or the use of chloroformate reagents can cleave the N-cyclopentyl bond, yielding the corresponding secondary amine. mdpi.com This resulting free secondary amine can then be subjected to a variety of N-alkylation or N-arylation reactions to introduce new substituents.

Transformation Reagents and Conditions Potential Product Reference Analogy
α-C-H ArylationPhotoredox catalyst, Aryl halide2-(4-cyclopentyl-2-arylpiperazine-1-carbonyl)benzoic acid nih.govmdpi.com
α-C-H AlkylationPhotoredox catalyst, Michael acceptor2-(4-cyclopentyl-2-alkylpiperazine-1-carbonyl)benzoic acid mdpi.com
N-DecyclopentylationOxidizing agent or Chloroformate2-(piperazine-1-carbonyl)benzoic acid mdpi.com
N-Alkylation (post-decyclopentylation)Alkyl halide, Base2-(4-alkylpiperazine-1-carbonyl)benzoic acid researchgate.net

Modifications of the Cyclopentyl Substituent

Direct functionalization of the cyclopentyl group while it is attached to the piperazine nitrogen presents a synthetic challenge. However, analogous reactions on substituted cyclopentanes suggest potential pathways for modification.

Functionalization of the Cyclopentane Ring:

Methodologies for the C-H functionalization of cycloalkanes could potentially be applied to the cyclopentyl moiety. acs.orgnih.govacs.org These reactions often involve transition metal catalysis and can introduce substituents such as aryl or carbonyl groups. The directing effect of the nearby amide and piperazine functionalities would need to be considered in predicting the regioselectivity of such transformations.

Synthesis of Functionalized Cyclopentyl Piperazines:

An alternative approach involves the synthesis of the desired modified piperazine from a pre-functionalized cyclopentylamine (B150401). Various synthetic routes exist for the preparation of polyfunctionalized cyclopentylamines. acs.orgnih.govacs.org These functionalized building blocks can then be reacted with a suitable benzoic acid derivative to construct the target molecule with a modified cyclopentyl group. For example, a cyclopentylamine with a hydroxyl or amino group could be used to introduce further diversity.

Transformation Reagents and Conditions Potential Product Reference Analogy
C-H Arylation of Cyclopentyl GroupPalladium catalyst, Aryl halide2-(4-(arylcyclopentyl)piperazine-1-carbonyl)benzoic acid nih.gov
Synthesis from Functionalized CyclopentylamineFunctionalized cyclopentylamine, Activated benzoic acidDerivative with a modified cyclopentyl group acs.orgacs.org

Derivatization of the Benzoic Acid Moiety

The carboxylic acid group of the benzoic acid moiety is a prime site for derivatization, allowing for the formation of esters, amides, and other related functional groups. The presence of the bulky piperazine-1-carbonyl substituent at the ortho position may exert steric influence on these reactions.

Esterification:

Esterification of the carboxylic acid can be achieved through various methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common approach. libretexts.orglibretexts.org However, for sterically hindered ortho-substituted benzoic acids, the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be more effective. researchgate.netacs.org Microwave-assisted esterification has also been shown to accelerate this transformation. researchgate.net

Amide Formation:

The carboxylic acid can be converted to a variety of primary, secondary, or tertiary amides. Direct condensation with an amine is often challenging and requires high temperatures. libretexts.org More commonly, the carboxylic acid is first activated, for example, by conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine. libretexts.org Alternatively, peptide coupling reagents such as HATU or HOBt/EDC can facilitate the direct formation of the amide bond under milder conditions. acs.orgnih.govnih.govresearchgate.net Boric acid has also been reported as a catalyst for the amidation of benzoic acids. researchgate.net

Transformation Reagents and Conditions Potential Product Reference Analogy
EsterificationAlcohol, Acid catalyst (e.g., H₂SO₄) or Coupling agent (e.g., DCC, DMAP)Methyl 2-(4-cyclopentylpiperazine-1-carbonyl)benzoate libretexts.orglibretexts.orgresearchgate.net
Amide FormationAmine, Coupling agent (e.g., HATU, EDC/HOBt) or Acyl chloride intermediateN-Alkyl-2-(4-cyclopentylpiperazine-1-carbonyl)benzamide libretexts.orgacs.orgnih.govnih.govresearchgate.net

Structure Activity Relationship Sar and Ligand Design for 2 4 Cyclopentylpiperazine 1 Carbonyl Benzoic Acid

Rational Design Principles for Modulating Biological Activity

The design of novel analogs of 2-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid is guided by established medicinal chemistry principles that aim to enhance its interaction with a biological target. nih.govresearchgate.net These principles involve the systematic modification of its chemical structure to probe the steric, electronic, and conformational requirements of the target's binding site. The versatile structure of the piperazine (B1678402) ring, in particular, allows for extensive modifications to fine-tune pharmacological activity. nih.gov

Exploration of Molecular Conformation and Stereoisomerism in Biological Recognition

Molecular Conformation: The piperazine ring typically adopts a chair conformation to minimize steric strain. The substituents on the nitrogen atoms can exist in either axial or equatorial positions. For 1-acyl-2-substituted piperazines, the axial conformation is often preferred. nih.gov In the case of this compound, the large benzoyl group at the 1-position and the cyclopentyl group at the 4-position will influence the conformational equilibrium of the piperazine ring. The bulky cyclopentyl group is likely to favor an equatorial position to reduce steric hindrance.

Stereoisomerism: Chirality can play a pivotal role in the biological activity of a compound, with different enantiomers often exhibiting significantly different potencies and pharmacological profiles. researchgate.netnih.govbiomedgrid.com Although this compound itself is not chiral, the introduction of substituents on the cyclopentyl or piperazine rings could create stereocenters. For instance, substitution on the cyclopentyl ring would lead to cis/trans isomers, each with a unique three-dimensional shape that could differentially affect binding to a biological target. Similarly, substitution on the carbon atoms of the piperazine ring would introduce chiral centers, leading to enantiomers that may have distinct biological activities. nih.gov

Impact of Electronic and Steric Parameters on Compound Potency

The potency of a compound is highly dependent on the electronic and steric properties of its constituent parts. nih.gov For this compound, modifications to both the benzoic acid ring and the cyclopentyl group can be explored to optimize activity.

Electronic Effects: The electronic nature of substituents on the benzoic acid ring can influence its acidity (pKa) and its ability to participate in hydrogen bonding or other electrostatic interactions. Electron-withdrawing groups (e.g., -NO2, -CN, -Cl) can increase the acidity of the carboxylic acid, which may be crucial for interaction with a positively charged residue in a binding pocket. Conversely, electron-donating groups (e.g., -OCH3, -CH3) would decrease acidity. The electronic properties of substituents can be quantified using parameters like the Hammett constant (σ), where positive values indicate electron-withdrawing character and negative values indicate electron-donating character. nih.gov Studies on substituted benzoic acids have shown that electronic parameters like the energy of the lowest unoccupied molecular orbital (LUMO) can correlate with biological activity. nih.gov

The following table illustrates how hypothetical modifications to the parent compound could influence electronic and steric parameters.

Compound Modification Expected Electronic Impact Expected Steric Impact
This compoundParent CompoundBaselineBaseline
2-(4-cyclohexylpiperazine-1-carbonyl)benzoic AcidCyclopentyl to CyclohexylMinimalIncreased bulk
2-(4-cyclopentylpiperazine-1-carbonyl)-4-nitrobenzoic AcidHydrogen to Nitro on benzoic acidIncreased acidity of carboxylic acidMinor increase in size
3-(4-cyclopentylpiperazine-1-carbonyl)benzoic AcidIsomeric change (ortho to meta)MinimalAltered spatial arrangement

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. researchgate.net This approach allows for the development of predictive models that can guide the design of new, more potent analogs.

Development of Predictive Models for Analogous Compounds

For a series of analogs of this compound, a QSAR model could be developed by synthesizing a library of related compounds and measuring their biological activity. Various molecular descriptors, including electronic, steric, and hydrophobic parameters, would be calculated for each analog. Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that correlates these descriptors with activity. mdpi.com

For piperazine derivatives, QSAR models have been successfully developed. For instance, a study on piperazine-based mTORC1 inhibitors revealed that descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), molar refractivity (MR), and topological polar surface area (TPSA) were significantly correlated with inhibitory activity. mdpi.com A hypothetical QSAR equation for analogs of this compound might take the form:

log(1/IC50) = a(σ) + b(logP) + c(Es) + d

Where:

IC50 is the concentration for 50% inhibition.

σ is the Hammett constant (electronic parameter).

logP is the logarithm of the partition coefficient (hydrophobicity parameter).

Es is the Taft steric parameter.

a, b, and c are coefficients determined by the regression analysis, and d is a constant.

Identification of Critical Pharmacophoric Elements

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target. nih.gov For this compound, the key pharmacophoric elements likely include:

A hydrogen bond acceptor: The carbonyl oxygen atom.

A hydrogen bond donor/anionic center: The carboxylic acid group.

A basic nitrogen atom: The second nitrogen of the piperazine ring.

A hydrophobic feature: The cyclopentyl group and the benzene (B151609) ring.

Pharmacophore models can be generated based on the structures of known active compounds (ligand-based) or the structure of the biological target's binding site (structure-based). nih.govnih.gov These models are valuable tools for virtual screening of compound libraries to identify novel scaffolds that possess the desired pharmacophoric features.

The table below outlines the likely pharmacophoric features of the title compound.

Pharmacophoric Feature Structural Moiety Potential Interaction
Hydrogen Bond AcceptorCarbonyl oxygenHydrogen bonding with a donor group on the receptor
Anionic Center/H-Bond DonorCarboxylic acidIonic interaction with a basic residue; hydrogen bonding
Basic CenterPiperazine Nitrogen (N4)Ionic interaction with an acidic residue; hydrogen bonding
Hydrophobic RegionCyclopentyl groupVan der Waals interactions with a hydrophobic pocket
Aromatic RegionBenzene ringπ-π stacking or hydrophobic interactions

Conformational Analysis of this compound

The biological activity of a flexible molecule like this compound is dependent on the conformation it adopts when binding to its target. Conformational analysis aims to identify the low-energy, and therefore most probable, shapes of the molecule. rsc.org

The key rotatable bonds in this molecule are between the benzoic acid ring and the carbonyl group, and between the carbonyl group and the piperazine ring. The piperazine ring itself can undergo ring inversion between two chair conformations. As mentioned previously, the bulky cyclopentyl group is expected to predominantly occupy the equatorial position on its nitrogen to minimize steric clashes.

Computational chemistry methods can be employed to perform a systematic conformational search and identify the most stable conformers. A study on 2-substituted piperazines found that an axial conformation for the substituent at the 2-position can be preferred and stabilized by intramolecular hydrogen bonding in some cases. nih.gov For the title compound, the large benzoyl group at the 1-position will significantly influence the conformational landscape. The relative orientation of the benzoic acid's carboxylic acid group with respect to the piperazine ring is of particular importance, as this will dictate how the molecule can simultaneously interact with different regions of a binding site. The ortho-substitution pattern forces a specific spatial proximity between the carboxylic acid and the piperazine amide linkage, which could be a critical feature for its biological activity.

Assessment of Flexible Molecular Structures and Preferred Geometries

The flexibility of a ligand is a crucial determinant of its binding affinity and selectivity. This compound possesses several rotatable bonds, allowing it to adopt a multitude of conformations in solution. However, only a subset of these conformations, the so-called "bioactive conformations," are relevant for target binding.

The molecule's flexibility is primarily dictated by rotations around the following key bonds:

The C(aryl)-C(carbonyl) bond.

The C(carbonyl)-N(piperazine) bond.

The N(piperazine)-C(cyclopentyl) bond.

The piperazine ring itself is not planar and typically exists in a stable chair conformation. nih.govsemanticscholar.org In this arrangement, substituents on the nitrogen atoms can occupy either axial or equatorial positions. For N-substituted piperazines, the equatorial position is generally favored for bulky substituents to minimize steric hindrance. acs.org Therefore, it is highly probable that the cyclopentyl group on one nitrogen and the benzoyl group on the other nitrogen both occupy equatorial positions, leading to a more stable, lower-energy conformation.

The cyclopentyl group is also non-planar and typically adopts an envelope or twist conformation. The barrier to interconversion between these forms is low, allowing it to readily adapt its shape to fit into a binding pocket.

The orientation of the benzoyl group relative to the piperazine ring is influenced by the partial double bond character of the amide C-N bond, which restricts rotation. beilstein-journals.org Steric hindrance between the ortho-substituent on the benzoic acid (the piperazine-1-carbonyl group) and the benzene ring can force the carboxyl group to twist out of the plane of the ring. wikipedia.org This twisting can have significant implications for the molecule's electronic properties and its ability to interact with a receptor. wikipedia.org

Structural Unit Preferred Geometry/Conformation Key Torsional Angles (Typical)
Piperazine RingChair ConformationEndocyclic torsion angles approx. ±60°
Cyclopentyl GroupEnvelope or TwistLow barrier to interconversion
N-Benzoyl BondEquatorial orientation on piperazineRestricted rotation due to amide character
N-Cyclopentyl BondEquatorial orientation on piperazine-
Carboxyl GroupTwisted out-of-plane with benzene ringInfluenced by steric hindrance

Influence of Intramolecular Interactions on Active Conformations

Intramolecular interactions, particularly hydrogen bonds, can play a significant role in stabilizing specific conformations, thereby reducing the entropic penalty of receptor binding. In this compound, the ortho positioning of the carboxylic acid and the amide linker creates the potential for an intramolecular hydrogen bond.

Specifically, the acidic proton of the carboxyl group (-COOH) can form a hydrogen bond with the lone pair of electrons on the oxygen atom of the amide carbonyl group (C=O). rsc.orgaskfilo.com This interaction would result in the formation of a pseudo-six-membered ring, which would significantly constrain the rotational freedom around the C(aryl)-C(carbonyl) bond. askfilo.com

The formation of such an intramolecular hydrogen bond can have several consequences for the molecule's properties and its interaction with a biological target:

Stabilization of a Planar Conformation: The hydrogen bond would favor a more planar arrangement of the benzoic acid and the amide linker, which could be a prerequisite for optimal binding to a receptor.

Increased Acidity: Studies on ortho-substituted benzoic acids have shown that intramolecular hydrogen bonding can influence the acidity of the carboxyl group. rsc.orgresearchgate.net

Pre-organization for Binding: By locking the molecule into a specific conformation, the intramolecular hydrogen bond effectively "pre-organizes" the ligand for binding, which can lead to a higher affinity for its target. The energetic cost of adopting the bioactive conformation is already partially paid.

Computational modeling and spectroscopic studies, such as NMR, would be necessary to definitively confirm the presence and strength of this intramolecular hydrogen bond and to quantify its impact on the conformational landscape of this compound. The existence of this interaction is a critical aspect of its design, as it can rigidify the structure and present a well-defined pharmacophore to its biological target.

Potential Intramolecular Interaction Atoms Involved Effect on Conformation
Hydrogen BondCarboxyl (-OH) and Amide (C=O)Formation of a pseudo-six-membered ring, increased planarity

Preclinical Investigations into the Mechanism of Action of 2 4 Cyclopentylpiperazine 1 Carbonyl Benzoic Acid

Enzyme Inhibition Profiling and Biochemical Assays

The initial stages of preclinical research often involve broad screening of a compound against a panel of enzymes to identify potential biological targets. This section details the available information regarding the inhibitory activity of 2-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid and structurally related compounds against several key enzymes.

A comprehensive review of scientific literature reveals no direct studies assessing the inhibitory activity of this compound against Poly(ADP-ribose) Polymerase (PARP) enzymes. While other molecules containing a piperazine-1-carbonyl moiety have been investigated as PARP inhibitors, the specific structural configuration of this compound has not been reported in this context. Therefore, there is no available data to suggest that this compound functions as a PARP inhibitor.

Similarly, there is a lack of published research on the direct modulatory effects of this compound on tyrosine kinases. Kinase inhibitor screening is a common strategy in drug discovery, yet no studies have emerged that specifically link this compound to the inhibition or activation of any tyrosine kinase family members.

Significant evidence from studies on structurally analogous compounds suggests that the primary mechanism of action of this compound is likely the inhibition of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). This enzyme is a key player in the inflammatory cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).

Research into a novel class of acidic mPGES-1 inhibitors has identified compounds with a [(cyclopentyl)ethyl]benzoic acid scaffold as possessing potent inhibitory activity. nih.gov While not identical, the structural similarity of the cyclopentyl and benzoic acid moieties to the compound is notable. One of the lead compounds in this related series, referred to as compound 16 , demonstrated a half-maximal inhibitory concentration (IC80) of 24 nM for the inhibition of PGE2 formation in in vitro lipopolysaccharide (LPS)-stimulated human whole blood assays. nih.gov

The development of these inhibitors was guided by rational design and structure-based approaches, evolving from an initial anthranilic acid derivative with micromolar potency. nih.gov Modifications to this initial structure led to a more than 1000-fold improvement in potency in human whole blood assays. nih.gov The general structure-activity relationship (SAR) studies in this class of compounds underscore the importance of the acidic benzoic acid group and the hydrophobic cyclopentyl group for potent mPGES-1 inhibition. nih.gov

Inhibitory Activity of a Structurally Related Compound Against mPGES-1
CompoundAssayInhibitory Concentration
Compound 16 [(cyclopentyl)ethyl]benzoic acid derivativeLPS-stimulated Human Whole Blood PGE2 FormationIC80 = 24 nM nih.gov

There is no published scientific literature to indicate that this compound has been screened for activity against trypanothione (B104310) reductase or other relevant biological targets outside of the prostaglandin synthesis pathway.

Cellular Target Engagement and Pathway Analysis

To understand the biological consequences of enzyme inhibition, it is crucial to perform cell-based assays. These assays can confirm that the compound engages its target within a cellular context and can characterize the downstream effects on biological pathways.

Given the likely activity of this compound as an mPGES-1 inhibitor, the logical cell-based assays would focus on its ability to suppress the production of prostaglandin E2 (PGE2) in response to inflammatory stimuli.

For the structurally related [(cyclopentyl)ethyl]benzoic acid inhibitors, a key assay is the human whole blood assay. In this assay, blood samples are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, which includes the upregulation of the COX-2 and mPGES-1 enzymes, leading to a surge in PGE2 production. The ability of the test compound to inhibit this PGE2 production is then quantified. nih.gov This type of assay provides a physiologically relevant environment to assess the compound's potency.

Another common cell-based model for studying mPGES-1 inhibitors involves the use of cell lines, such as A549 lung cancer cells, which can be stimulated with interleukin-1β (IL-1β) to induce PGE2 synthesis. e-century.us By treating these cells with the compound of interest, researchers can determine its potency in a controlled cellular system and investigate its effects on downstream signaling pathways.

While direct data for this compound in such assays is not publicly available, the established methodologies for analogous mPGES-1 inhibitors provide a clear framework for its preclinical cellular characterization. The primary expected biological response would be a dose-dependent reduction in PGE2 levels following inflammatory stimulation.

Molecular Interaction Studies and Binding Dynamics

The interaction of a compound with proteins is fundamental to its pharmacological effect. Studies into the binding dynamics of this compound are essential for understanding its potential targets and mechanism.

Characterization of Compound-Protein Binding Events

Specific data on the protein binding profile of this compound is not extensively available. However, the binding characteristics of related benzoic acid derivatives to plasma proteins like serum albumin have been studied. mdpi.com These studies often utilize techniques such as spectrofluorimetric titration to determine binding constants. mdpi.com For many benzoic acid derivatives, the affinity for albumin is influenced by the nature and position of substituents on the aromatic ring. mdpi.com Generally, acidic compounds tend to bind to serum albumin, while basic compounds may also bind to other plasma proteins such as alpha 1-acid glycoprotein (B1211001) and lipoproteins. nih.gov Given its chemical structure, it is plausible that this compound interacts with these and other proteins. Detailed studies, for instance using equilibrium dialysis or high-performance affinity chromatography, would be necessary to characterize its specific binding partners, affinity (K), and capacity (n). nih.govnih.gov

Table 1: General Binding Characteristics of Related Compound Classes to Plasma Proteins

Compound Class Primary Binding Proteins Typical Affinity
Acidic Drugs (e.g., Salicylic Acid) Serum Albumin Varies

Exploration of Allosteric Modulatory Potential

Allosteric modulators are molecules that bind to a site on a receptor distinct from the primary (orthosteric) binding site, thereby altering the receptor's activity. nih.gov This can manifest as positive allosteric modulation (PAM), where the effect of the endogenous ligand is enhanced, or negative allosteric modulation (NAM). nih.gov The piperazine (B1678402) scaffold is present in numerous compounds that act as allosteric modulators for various receptors, including G protein-coupled receptors (GPCRs) and ligand-gated ion channels like the GABA-A receptor. encyclopedia.pub

For example, certain small molecules have been identified as positive allosteric modulators of the cholecystokinin (B1591339) 1 receptor (CCK1R), enhancing the action of the natural agonist, cholecystokinin. mdpi.com The potential for this compound to act as an allosteric modulator on a specific receptor target is an area for future research. Investigating its effects on receptor function in the presence and absence of the native ligand would be a key step in exploring this possibility. Such studies could reveal a nuanced mechanism of action with potential therapeutic advantages, such as maintaining temporal and spatial signaling fidelity.

Computational Chemistry and Molecular Modeling for 2 4 Cyclopentylpiperazine 1 Carbonyl Benzoic Acid

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule drug candidate to its protein target.

Molecular docking simulations for 2-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid would involve preparing a 3D structure of the molecule and docking it into the binding site of a relevant biological target. The output of such simulations is a set of possible binding poses, ranked by a scoring function that estimates the binding affinity.

For a molecule with the structural features of this compound—a rigid benzoic acid group, a flexible piperazine (B1678402) linker, and a moderately bulky cyclopentyl group—docking studies would likely reveal multiple potential binding orientations. The benzoic acid moiety, with its carboxyl group, is well-suited to act as a hydrogen bond donor and acceptor. The piperazine ring offers a flexible scaffold that can adopt various conformations (e.g., chair, boat) to fit optimally within a binding pocket. The cyclopentyl group, being hydrophobic, would likely be oriented towards a nonpolar region of the receptor. A docking model would predict how these different parts of the molecule arrange themselves to maximize favorable interactions with the amino acid residues of the target protein. For instance, a docking model might predict that the piperazine ring serves as a scaffold to position the benzoic acid for electrostatic interactions with key residues like lysine (B10760008) near the binding site's opening.

Beyond predicting the binding pose, molecular docking elucidates the specific non-covalent interactions that stabilize the ligand-receptor complex. For this compound, these interactions would likely include:

Hydrogen Bonds: The carboxylic acid group is a prime candidate for forming strong hydrogen bonds with polar amino acid residues such as arginine, lysine, serine, or threonine. The carbonyl oxygen of the amide linkage and the nitrogen atoms of the piperazine ring can also act as hydrogen bond acceptors.

Hydrophobic Interactions: The cyclopentyl ring and the phenyl ring of the benzoic acid moiety would likely engage in hydrophobic interactions with nonpolar residues like leucine, isoleucine, valine, and phenylalanine within the binding pocket.

Pi-Pi Stacking: The aromatic phenyl ring could interact with the aromatic side chains of residues like phenylalanine, tyrosine, or tryptophan through pi-pi stacking interactions.

A representative table of potential interactions, as would be generated from a docking study, is presented below.

Functional Group of LigandPotential Interacting Residue(s)Type of Interaction
Carboxylic Acid (OH)Lysine, ArginineHydrogen Bond (donor)
Carboxylic Acid (C=O)Serine, ThreonineHydrogen Bond (acceptor)
Phenyl RingPhenylalanine, TyrosinePi-Pi Stacking
Cyclopentyl GroupLeucine, ValineHydrophobic Interaction
Piperazine NitrogenAspartate, GlutamateHydrogen Bond (acceptor)

This table is illustrative and represents the types of interactions that would be predicted for this molecule based on its structure.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. nih.gov Methods like Density Functional Theory (DFT) are commonly employed for this purpose.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. irjweb.com

For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the piperazine nitrogen atoms, indicating these are the regions most susceptible to electrophilic attack. The LUMO is likely to be centered on the electron-withdrawing carboxylic acid and carbonyl groups, suggesting these are the sites for nucleophilic attack. A smaller HOMO-LUMO gap would imply higher chemical reactivity and lower kinetic stability. researchgate.net

A hypothetical data table for the frontier orbital energies of the compound is shown below, based on typical values for similar organic molecules.

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.5
HOMO-LUMO Gap5.0

These values are representative and would need to be calculated specifically for this compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions. researchgate.netsemanticscholar.org

In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) would be found around the electronegative oxygen atoms of the carboxylic acid and carbonyl groups, indicating these are sites prone to electrophilic attack. Regions of positive electrostatic potential (typically colored blue) would be located around the hydrogen atoms, particularly the acidic proton of the carboxyl group, identifying them as sites for nucleophilic attack. The cyclopentyl and phenyl moieties would likely show regions of neutral potential (green). This information complements the insights gained from HOMO-LUMO analysis and is valuable for understanding how the molecule will interact with its biological target. actascientific.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.gov An MD simulation provides detailed information on the conformational changes and dynamic behavior of a molecule and its complex with a receptor.

For this compound, an MD simulation of its complex with a target protein (as identified through docking) would reveal the stability of the predicted binding pose. The simulation would show how the ligand and protein adapt to each other's presence, including movements of the flexible piperazine ring and the side chains of the protein's amino acids. Key metrics from an MD simulation, such as the root-mean-square deviation (RMSD) of the ligand's position over time, would indicate the stability of the binding. A stable binding mode would be characterized by a low and fluctuating RMSD value. Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone. mdpi.comnih.gov Studies on similar piperazine-containing molecules have used MD simulations to confirm the stability of docking poses and identify crucial amino acid residues for binding. nih.gov

Conformational Sampling and Stability Analysis in Solution

The conformational flexibility of this compound is a critical determinant of its physicochemical properties and its ability to interact with biological receptors. The molecule possesses several rotatable bonds, leading to a complex conformational landscape. The primary sources of this conformational diversity are the piperazine ring puckering, the rotation around the amide bond, and the orientation of the cyclopentyl and benzoic acid moieties.

N-acylated piperazines, such as the title compound, exhibit a particularly interesting conformational behavior due to the hindered rotation of the C-N amide bond, which has a partial double bond character. nih.gov This restricted rotation gives rise to distinct conformers, often referred to as rotamers. Furthermore, the piperazine ring itself can adopt various conformations, with the chair form being the most stable, analogous to cyclohexane. nih.gov The interconversion between different chair conformations, known as ring inversion, represents another layer of conformational dynamics. rsc.org

Computational studies on similar N-benzoylated piperazines have shown that the energy barrier for amide bond rotation is typically in the range of 56 to 80 kJ/mol. rsc.org The specific barrier is influenced by the electronic nature of the substituents on the benzoyl ring. For this compound, the carboxylic acid group at the ortho position can influence the electronic environment of the amide bond and potentially engage in intramolecular hydrogen bonding, which would further stabilize certain conformations.

In aqueous solution, the conformational equilibrium is also influenced by solvent interactions. Molecular dynamics (MD) simulations can be employed to sample the conformational space of the molecule in an explicit solvent environment. These simulations provide a detailed picture of the solute-solvent interactions and their impact on the relative stability of different conformers. For instance, polar solvents may stabilize conformers with a larger dipole moment.

A hypothetical conformational analysis of this compound would likely reveal a preference for the piperazine ring to be in a chair conformation. The cyclopentyl group, being bulky, would preferentially occupy an equatorial position to minimize steric hindrance. The relative orientation of the benzoic acid group would be determined by the interplay of steric effects and potential intramolecular interactions.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound in Solution

ConformerPiperazine ConformationCyclopentyl PositionAmide Dihedral Angle (ω)Relative Energy (kcal/mol)
1ChairEquatorial~180° (trans)0.0
2ChairEquatorial~0° (cis)2.5 - 4.0
3Twist-BoatEquatorial~180° (trans)5.0 - 7.0
4ChairAxial~180° (trans)> 8.0

Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. Actual values would require specific quantum mechanical calculations and experimental validation.

Dynamic Behavior of Ligand-Receptor Complexes

Understanding the dynamic behavior of this compound when bound to a biological target is crucial for elucidating its mechanism of action. Molecular dynamics simulations are a powerful tool for studying the time-evolution of ligand-receptor complexes. These simulations can reveal the stability of the binding pose, the key intermolecular interactions, and the conformational changes in both the ligand and the receptor upon binding.

For a molecule like this compound, which contains a flexible piperazine core, the dynamic nature of its interactions is particularly important. The piperazine moiety can adopt different conformations within the binding pocket, allowing the molecule to adapt to the local environment and optimize its interactions with surrounding amino acid residues. researchgate.net

A typical MD simulation of a ligand-receptor complex would be performed over a timescale of nanoseconds to microseconds. The analysis of the simulation trajectory can provide valuable information, such as:

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues can identify flexible regions of the protein that may be involved in ligand binding and allosteric regulation.

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the receptor are tracked throughout the simulation to identify key interactions that contribute to binding affinity.

Binding Free Energy Calculations: Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand-receptor complex, providing a quantitative measure of binding affinity.

In the context of this compound, the carboxylic acid group is likely to form strong hydrogen bonds or salt bridges with basic residues (e.g., lysine, arginine) in the receptor's binding site. The cyclopentyl group would likely engage in hydrophobic interactions within a nonpolar sub-pocket. The piperazine ring and the carbonyl group can also participate in hydrogen bonding and van der Waals interactions. acs.org

Table 2: Illustrative Intermolecular Interactions for a Hypothetical Ligand-Receptor Complex

Interacting Moiety of LigandPotential Interacting ResiduesType of Interaction
Benzoic Acid (Carboxylate)Lysine, Arginine, HistidineSalt Bridge, Hydrogen Bond
Carbonyl OxygenBackbone NH, Serine, ThreonineHydrogen Bond
Piperazine NitrogensAspartic Acid, Glutamic AcidHydrogen Bond (if protonated)
Cyclopentyl GroupLeucine, Isoleucine, ValineHydrophobic Interactions

Note: This table presents a hypothetical scenario. The actual interactions would depend on the specific topology and amino acid composition of the receptor's binding site.

Virtual Screening and De Novo Design Strategies for Related Chemotypes

The chemical scaffold of this compound, featuring a central piperazine ring, is a common motif in many biologically active compounds. researchgate.net This makes it an attractive starting point for virtual screening and de novo design campaigns aimed at identifying novel ligands with improved potency, selectivity, or pharmacokinetic properties.

Virtual Screening:

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. For chemotypes related to this compound, both ligand-based and structure-based virtual screening approaches can be employed.

Ligand-Based Virtual Screening: If the biological target is unknown, but other active molecules with a similar scaffold are known, a ligand-based approach can be used. This involves creating a pharmacophore model based on the common chemical features of the known active compounds. This model is then used to search a 3D database of compounds to find molecules that match the pharmacophore.

Structure-Based Virtual Screening: If the 3D structure of the biological target is known, a structure-based approach, such as molecular docking, can be utilized. In this method, a library of compounds is docked into the binding site of the receptor, and the binding poses are scored based on their predicted binding affinity. Compounds with the best scores are then selected for experimental testing. researchgate.net

Several commercial and public databases contain vast collections of compounds with piperazine moieties that can be used for virtual screening. nih.gov

De Novo Design:

De novo design is a computational technique used to generate novel molecular structures with desired properties. For chemotypes related to this compound, de novo design algorithms can be used to explore the chemical space around the piperazine-benzoic acid core. These algorithms can either grow a new molecule atom-by-atom within the receptor's binding site or combine pre-defined molecular fragments in novel ways. nih.gov

The goal of de novo design in this context could be to:

Optimize interactions with the target: By suggesting modifications to the cyclopentyl group or the substitution pattern on the benzoic acid ring.

Improve ADME properties: By replacing certain functional groups to enhance solubility, metabolic stability, or membrane permeability.

Explore novel intellectual property: By generating unique chemical scaffolds that retain the key binding features of the original molecule. nih.gov

The combination of virtual screening and de novo design provides a powerful workflow for the discovery and optimization of novel drug candidates based on the this compound chemotype.

Advanced Analytical Methodologies for Characterizing 2 4 Cyclopentylpiperazine 1 Carbonyl Benzoic Acid

Spectroscopic Characterization Techniques

Spectroscopy is an indispensable tool for elucidating the molecular structure and confirming the identity of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) each offer unique insights into the atomic and molecular properties of 2-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the unambiguous structural elucidation of organic molecules. Through ¹H (proton) and ¹³C (carbon-13) NMR, a complete assignment of all atoms in the this compound structure can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons. For this molecule, the spectrum is complex due to the restricted rotation around the amide (C-N) bond and the potential for slow interconversion of the piperazine (B1678402) ring's chair conformations at room temperature. rsc.org This can lead to the broadening of signals, particularly for the piperazine protons. rsc.orgbeilstein-journals.orgresearchgate.net

Aromatic Region (δ 7.3-8.2 ppm): The four protons on the ortho-substituted benzene (B151609) ring would appear in this region as a complex multiplet pattern, consistent with an ABCD spin system. rsc.org

Piperazine Ring (δ 2.5-4.0 ppm): The eight protons of the piperazine ring are expected to show broad and complex signals. Due to the amide bond's partial double-bond character, the protons on the carbons adjacent to the amide nitrogen are chemically non-equivalent to those adjacent to the cyclopentyl-substituted nitrogen. rsc.orgresearchgate.net

Cyclopentyl Group (δ 1.4-2.6 ppm): The protons of the cyclopentyl group would exhibit overlapping multiplets in the aliphatic region. The single methine proton (CH attached to the piperazine nitrogen) would appear further downfield compared to the eight methylene (B1212753) (CH₂) protons.

Carboxylic Acid Proton (δ 10-13 ppm): The acidic proton of the carboxyl group typically appears as a broad singlet at a very downfield chemical shift, which can be confirmed by D₂O exchange. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbonyl Carbons (δ 165-175 ppm): Two distinct signals are expected in the downfield region, corresponding to the amide carbonyl and the carboxylic acid carbonyl. mdpi.com

Aromatic Carbons (δ 125-140 ppm): Six signals are anticipated for the benzene ring carbons, with quaternary carbons showing lower intensity.

Piperazine & Cyclopentyl Carbons (δ 20-65 ppm): Signals for the aliphatic carbons of the piperazine and cyclopentyl rings would appear in the upfield region. The carbon of the cyclopentyl group directly attached to the nitrogen would be the most downfield among this group. mdpi.com

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to definitively assign each proton and carbon signal and confirm the connectivity between the benzoic acid, piperazine, and cyclopentyl fragments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ)
AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 13.0 (broad s)168 - 173
Amide (-C=O)-166 - 170
Aromatic Carbons (C-H)7.3 - 8.2 (m)126 - 132
Aromatic Carbons (Quaternary)-133 - 140
Piperazine Carbons (-CH₂-)2.5 - 4.0 (broad m)42 - 55
Cyclopentyl Carbon (-CH-)2.4 - 2.6 (m)60 - 65
Cyclopentyl Carbons (-CH₂-)1.4 - 2.0 (m)24 - 35

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, provide a characteristic "fingerprint" of a molecule by probing its vibrational modes. These methods are particularly useful for identifying key functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions from its carbonyl groups and the O-H bond of the carboxylic acid.

O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded dimer of a carboxylic acid. msu.eduorgchemboulder.com This band typically overlaps with the C-H stretching absorptions. msu.edu

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine and cyclopentyl groups are observed just below 3000 cm⁻¹.

Carbonyl (C=O) Stretches: Two distinct and strong C=O stretching bands are key diagnostic peaks. The carboxylic acid carbonyl typically absorbs around 1700-1710 cm⁻¹ (for the dimer). orgchemboulder.comdocbrown.info The tertiary amide carbonyl (Amide I band) is expected at a lower wavenumber, generally in the range of 1640-1680 cm⁻¹. uobabylon.edu.iqlibretexts.org

C-N Stretch: The stretching vibration of the carbon-nitrogen bond of the tertiary amide appears in the 1350–1000 cm⁻¹ region. uobabylon.edu.iq

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often more prominent in the Raman spectrum.

Aromatic C=C Stretch: Strong bands in the 1580-1620 cm⁻¹ region are characteristic of the benzene ring.

Carbonyl (C=O) Stretch: The amide and carboxylic acid C=O stretches are also visible in the Raman spectrum, though typically with lower intensity than in the IR spectrum.

Skeletal Vibrations: The fingerprint region (below 1500 cm⁻¹) contains a rich pattern of bands corresponding to the complex bending and stretching vibrations of the entire molecular skeleton, providing a unique identifier for the compound. dergipark.org.tr

Table 2: Key Vibrational Frequencies
Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Expected Intensity (IR)
Carboxylic AcidO-H Stretch2500 - 3300Strong, Very Broad
Aromatic C-HC-H Stretch3000 - 3100Medium
Aliphatic C-HC-H Stretch2850 - 2960Medium-Strong
Carboxylic Acid C=OC=O Stretch1700 - 1710Strong
Amide C=OC=O Stretch (Amide I)1640 - 1680Strong
Aromatic C=CC=C Stretch~1600, ~1475Medium-Strong
Carboxylic Acid C-OC-O Stretch1210 - 1320Medium

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of the parent molecule with high precision, allowing for the determination of its elemental formula. For this compound (C₁₇H₂₂N₂O₃), the calculated monoisotopic mass is 302.1630 Da. HRMS can confirm this mass to within a few parts per million (ppm), providing strong evidence of the compound's identity.

Furthermore, by inducing fragmentation of the molecular ion, mass spectrometry reveals characteristic fragmentation pathways that help to confirm the compound's structure. Key fragmentation patterns would likely involve cleavages at the molecule's weakest bonds:

Amide Bond Cleavage: Scission of the amide bond is a common pathway. This can lead to the formation of an ortho-carboxybenzoyl cation or a [cyclopentylpiperazine-C=O]⁺ fragment.

Cleavage at the Piperazine Ring: Fragmentation can occur via alpha-cleavage adjacent to the nitrogen atoms, leading to the loss of the cyclopentyl group or opening of the piperazine ring.

Loss from the Carboxylic Acid: The initial molecular ion can lose a hydroxyl radical (•OH, 17 Da) or the entire carboxyl group (•COOH, 45 Da).

By analyzing the masses of these fragment ions, the connectivity of the molecular structure can be pieced together and confirmed.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities, byproducts, and starting materials, thereby allowing for its accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is the predominant method for assessing the purity of non-volatile pharmaceutical compounds. pharmaguideline.com A robust, stability-indicating reverse-phase HPLC (RP-HPLC) method is typically developed for a molecule like this compound.

Method Development: A typical RP-HPLC method would utilize a C18 stationary phase column. The mobile phase would likely consist of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) or water with an acid modifier like formic or phosphoric acid to ensure the carboxylic acid is protonated and peak shape is optimal. sielc.comhelixchrom.comsielc.com Detection is commonly performed using a UV detector, leveraging the chromophore of the benzoic acid ring.

Method Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. actascientific.combiotech-spain.comslideshare.net The validation process assesses several key parameters:

Specificity: The ability to unequivocally assess the analyte in the presence of other components like impurities or degradation products.

Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specified range. pharmaguideline.com

Accuracy: The closeness of the test results to the true value, often determined by recovery studies of a spiked matrix.

Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). pharmaguideline.com

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. actascientific.com

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.

Table 3: Typical HPLC Method and Validation Parameters
ParameterTypical Condition / Acceptance Criteria
Chromatographic Conditions
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile : Buffered Water (e.g., pH 3.0)
Flow Rate1.0 mL/min
DetectionUV at ~230 nm
Validation Parameters
LinearityCorrelation coefficient (r²) ≥ 0.999
Accuracy98.0% - 102.0% recovery
Precision (Repeatability)Relative Standard Deviation (RSD) ≤ 2.0%
LOQSignal-to-Noise ratio ≥ 10
RobustnessSystem suitability parameters met under varied conditions

Due to its high molecular weight and low volatility, this compound itself is not suitable for direct analysis by Gas Chromatography (GC) without a derivatization step to convert the polar carboxylic acid into a more volatile ester or silyl (B83357) ester. researchgate.netnih.govresearchgate.netcolostate.edu

However, GC, particularly with a headspace sampler and a flame ionization detector (HS-GC-FID), is the standard and required method for identifying and quantifying volatile impurities, such as residual solvents from the manufacturing process. rsc.orgshimadzu.comscharlab.com The ICH Q3C guidelines provide strict limits for common solvents like methanol, ethanol, acetone, dichloromethane, and toluene, which could be present from the synthesis. shimadzu.com The GC method involves heating the sample in a sealed vial to partition volatile analytes into the headspace gas, which is then injected into the GC system for separation and quantification. scharlab.coms4science.at This ensures the final compound meets the stringent safety requirements for residual solvents in pharmaceutical products.

Chiral Chromatography for Enantiomeric Purity Determination

The determination of enantiomeric purity is a critical aspect of pharmaceutical analysis, particularly for chiral compounds where enantiomers may exhibit different pharmacological and toxicological profiles. mdpi.com High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most prevalent and effective method for the enantioseparation of various drug molecules. nih.gov For this compound, which possesses a chiral center, chiral HPLC is employed to quantify the enantiomeric excess (ee) and ensure the quality control of the active pharmaceutical ingredient.

The separation mechanism relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability and excellent chiral recognition capabilities. mdpi.com A typical method for determining the enantiomeric purity of this compound would involve a normal-phase elution mode. The selection of the mobile phase, often a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is optimized to achieve baseline separation of the enantiomeric peaks. The resolution (Rs) between the two enantiomer peaks is a key parameter for validating the analytical method, with a value greater than 1.5 generally indicating a complete separation.

Detailed research findings from such an analysis would provide precise quantification of each enantiomer. The enantiomeric excess is calculated from the peak areas of the two enantiomers, providing a measure of the chiral purity. mdpi.com This analytical approach is fundamental in both the synthesis process to monitor enantioselective reactions and in the final product quality control. mdpi.com

Table 1: Representative Chiral HPLC Method Parameters and Results This table presents illustrative data for a typical chiral separation.

ParameterValue
Chromatographic System Agilent 1260 Infinity II HPLC
Chiral Stationary Phase CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Column Dimensions 4.6 mm I.D. x 250 mm, 5 µm particle size
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Retention Time (Enantiomer 1) 12.5 min
Retention Time (Enantiomer 2) 15.2 min
Resolution (Rs) > 2.0
Enantiomeric Excess (ee) > 99.5%

Advanced Biophysical Characterization Techniques

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of a substance. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This method is highly sensitive for studying thermally induced transitions such as melting, crystallization, and glass transitions. nih.gov For this compound, DSC is crucial for characterizing its solid-state properties, including polymorphism, purity, and stability.

A typical DSC experiment involves heating a small, precisely weighed amount of the sample in a sealed aluminum pan at a constant rate. core.ac.uk The resulting thermogram plots heat flow against temperature. An endothermic event, such as melting, appears as a peak, and the area under this peak is directly proportional to the enthalpy of the transition (ΔH). The melting temperature (Tm) is typically determined as the onset or peak of this endotherm. mdpi.com The sharpness of the melting peak can also provide an indication of the sample's purity.

Modulated DSC (MDSC) is an advanced variation that can separate overlapping thermal events by applying a sinusoidal temperature modulation to the linear heating ramp. mdpi.com This allows for the deconvolution of reversing events (like glass transitions and melting) from non-reversing (kinetic) events (like decomposition or crystallization). mdpi.com Such detailed characterization is vital for understanding the physical stability of the compound under different storage conditions and for guiding formulation development.

Table 2: Illustrative DSC Data for this compound This table presents potential thermal transition data for a crystalline form of the compound.

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (ΔH) (J/g)
Melting185.4188.295.7
Decomposition> 250--

Rheological Studies in Relevant Formulations

Rheology is the study of the flow and deformation of materials. In pharmaceutical sciences, rheological studies are essential for characterizing the properties of semi-solid and liquid formulations, such as creams, gels, or suspensions, which may contain this compound as the active ingredient. nih.gov Controlling rheological properties provides insight into the physical stability, spreadability, and drug release characteristics of a formulation. nih.gov

These studies are typically conducted using a rheometer, which can perform rotational or oscillatory measurements. Rotational tests measure viscosity as a function of shear rate. Many pharmaceutical formulations exhibit non-Newtonian, shear-thinning behavior, where viscosity decreases as the shear rate increases. thepharmajournal.com This property is desirable for topical products, as it means the product is thick in the container but spreads easily upon application. Thixotropy, a time-dependent shear-thinning property, can also be assessed by observing a hysteresis loop in the flow curve. thepharmajournal.com

Oscillatory tests are used to determine the viscoelastic properties of a material, including the elastic (storage) modulus (G') and the viscous (loss) modulus (G''). nih.gov These parameters provide information about the internal structure of the formulation. For a structured gel, G' is typically greater than G'', indicating solid-like behavior at rest. mdpi.com Rheological characterization ensures product performance and batch-to-batch consistency.

Table 3: Representative Viscosity Data for a Topical Gel Formulation This table illustrates the shear-thinning behavior of a hypothetical 1% gel formulation.

Shear Rate (s⁻¹)Apparent Viscosity (Pa·s)
0.155.2
1.015.8
104.1
1001.2

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystal. For a compound like this compound, this technique is invaluable for elucidating its precise molecular structure, conformational preferences, and intermolecular interactions in the solid state. This information is fundamental to understanding its physicochemical properties.

The technique involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. The analysis reveals critical data, including bond lengths, bond angles, and torsion angles, which define the molecule's conformation. For instance, in related structures, the piperazine ring typically adopts a chair conformation. nih.gov

Furthermore, X-ray crystallography identifies the crystal system (e.g., monoclinic, triclinic) and space group, which describe the symmetry of the crystal lattice. mdpi.com It also provides a detailed map of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the crystal packing. nih.gov This detailed structural knowledge is essential for structure-activity relationship (SAR) studies, polymorphism screening, and intellectual property protection.

Table 4: Hypothetical Single-Crystal X-ray Diffraction Data This table presents plausible crystallographic data based on similar molecular structures.

ParameterValue
Empirical Formula C₁₇H₂₂N₂O₃
Formula Weight 302.37
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å)10.52
b (Å)15.34
c (Å)9.88
β (°)105.2
Volume (ų) 1535.6
Z (Molecules/Unit Cell) 4
Calculated Density (g/cm³) 1.308
Final R index [I > 2σ(I)] R₁ = 0.045
wR index (all data) wR₂ = 0.121

Future Research Directions and Translational Hypotheses

Development of Novel and Efficient Synthetic Routes

While the synthesis of 2-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid can be achieved through established amidation reactions between a suitable benzoic acid derivative and N-cyclopentylpiperazine, future research could focus on developing more innovative and efficient synthetic strategies. The exploration of novel synthetic routes is crucial for accessing a diverse range of analogs and for enabling large-scale production in a cost-effective and environmentally sustainable manner.

Future synthetic endeavors could explore:

Flow Chemistry Approaches: Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced reaction control, improved safety, and higher yields. Developing a flow-based synthesis for this compound and its derivatives could significantly streamline production.

Catalytic C-H Activation: Direct functionalization of the benzoic acid or cyclopentyl rings through C-H activation methodologies would provide a more atom-economical approach to generating analogs with diverse substitution patterns. researchgate.net

Solid-Phase Synthesis: For the rapid generation of a library of analogs, solid-phase synthesis techniques could be employed. This would involve anchoring either the benzoic acid or piperazine (B1678402) moiety to a solid support and sequentially adding the remaining fragments.

The development of such advanced synthetic methods will not only facilitate the exploration of the structure-activity relationships (SAR) of this scaffold but also pave the way for its potential commercialization.

Synthetic StrategyPotential AdvantagesKey Considerations
Flow ChemistryImproved reaction control, enhanced safety, scalabilityInitial setup costs, optimization of reaction parameters
C-H ActivationAtom economy, direct functionalizationCatalyst selection, regioselectivity control
Solid-Phase SynthesisRapid library generation, ease of purificationLinker stability, reagent compatibility

Exploration of Undiscovered Biological Targets for this compound

The piperazine ring is a well-established pharmacophore found in numerous FDA-approved drugs targeting a wide range of biological systems. nih.govmdpi.com Derivatives of N-arylpiperazines and related structures have shown activity at various receptors and enzymes, suggesting that this compound may also interact with multiple, potentially undiscovered, biological targets. tandfonline.comnih.govijpsr.comsemanticscholar.orgresearchgate.net

Future research should focus on a systematic exploration of the pharmacological profile of this compound. This can be achieved through a combination of in silico and experimental approaches:

In Silico Target Prediction: Computational methods, such as inverse docking and pharmacophore modeling, can be utilized to screen the structure of this compound against databases of known protein structures. nih.govwindows.netresearchgate.netresearchgate.netnih.gov This can generate hypotheses about potential biological targets that can then be validated experimentally.

Phenotypic Screening: High-content screening in various cell-based assays can reveal unexpected biological activities and provide clues about the compound's mechanism of action.

Chemoproteomics: Affinity-based proteomics approaches can be employed to identify the direct binding partners of the compound in a cellular context, thereby uncovering novel targets.

Given the structural motifs present, potential, yet unexplored, target classes could include G-protein coupled receptors (GPCRs), ion channels, and various enzymes. Identifying novel biological targets for this scaffold could open up new therapeutic avenues for a range of diseases.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. These powerful computational tools can be leveraged to accelerate the design and optimization of analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.

Future research in this area could involve:

Generative Models for De Novo Design: AI-powered generative models can be trained on large datasets of known bioactive molecules to design novel compounds based on the this compound scaffold with desired properties.

Predictive Modeling of ADMET Properties: Machine learning models can be developed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual analogs, allowing for the early-stage filtering of compounds with unfavorable profiles.

Quantitative Structure-Activity Relationship (QSAR) Studies: Advanced QSAR models can be built to elucidate the complex relationships between the structural features of the analogs and their biological activity, guiding the rational design of more potent compounds.

The integration of AI and ML into the drug discovery pipeline for this compound class has the potential to significantly reduce the time and cost associated with bringing a new therapeutic to market.

AI/ML ApplicationObjectivePotential Impact
Generative ModelsDe novo design of novel analogsRapid exploration of chemical space, identification of novel intellectual property
Predictive ADMET ModelingEarly assessment of drug-like propertiesReduction in late-stage attrition of drug candidates
Advanced QSARElucidation of structure-activity relationshipsRational design of more potent and selective compounds

Advancements in Research Tool Development Based on the Compound Scaffold

The this compound scaffold can serve as a valuable starting point for the development of sophisticated research tools to probe biological systems. nih.gov Its chemical tractability allows for the incorporation of various functional groups, such as fluorophores or reactive moieties, to create chemical probes and targeted covalent inhibitors.

Future directions in this area include:

Development of Fluorescent Probes: By conjugating a fluorescent dye to the scaffold, it is possible to create probes for visualizing the distribution and interaction of the compound with its biological targets in living cells. researchgate.netrsc.orgresearchgate.netnih.govchemrxiv.org This can provide valuable insights into its mechanism of action.

Design of Targeted Covalent Inhibitors: The incorporation of a reactive electrophilic group ("warhead") onto the scaffold could lead to the development of targeted covalent inhibitors. nih.govresearchgate.netnih.govresearchgate.netscilit.com These inhibitors form a permanent bond with their target protein, often leading to enhanced potency and prolonged duration of action.

The creation of such research tools would not only advance our understanding of the biology associated with this chemical class but also provide valuable reagents for the broader scientific community.

Q & A

Q. What are the established synthetic routes for 2-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential acylation and functionalization of the piperazine ring. A common approach is:

  • Step 1: React benzoic acid derivatives (e.g., benzoyl chloride) with 4-cyclopentylpiperazine under Schotten-Baumann conditions to form the carbonyl linkage.
  • Step 2: Optimize solvent polarity (e.g., dichloromethane or DMF) and temperature (0–25°C) to enhance yield .
  • Step 3: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.

Example Reaction Conditions from Literature:

StepReagent/ConditionYieldReference
AcylationBenzoyl chloride, DCM, 0°C65–75%
Cyclopentyl introductionCyclopentyl bromide, K₂CO₃, DMF80%

Key Considerations: Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of acid to piperazine) to minimize side products.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

  • IR Spectroscopy: A strong carbonyl stretch (~1680–1720 cm⁻¹) confirms the amide bond. Piperazine ring vibrations appear at 1250–1350 cm⁻¹ .
  • ¹H/¹³C NMR:
    • Benzoic acid moiety: Aromatic protons at δ 7.4–8.2 ppm; carboxylic acid proton (if free) at δ ~12 ppm.
    • Piperazine/cyclopentyl groups: Cyclopentyl protons as multiplet (δ 1.5–2.2 ppm); piperazine N-CH₂ at δ 2.5–3.5 ppm .
  • Mass Spectrometry (HRMS): Molecular ion peak at m/z 317.18 (C₁₇H₂₂N₂O₃) .
  • HPLC: Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers employ X-ray crystallography and software like SHELX to resolve the crystal structure of this compound, especially in cases of twinning or disorder?

Methodological Answer:

  • Single-Crystal Growth: Use slow evaporation from ethanol/water (3:1) to obtain diffraction-quality crystals .
  • Data Collection: Collect high-resolution (<1.0 Å) data at 100 K using synchrotron radiation.
  • Structure Solution with SHELX:
    • Use SHELXT for phase problem solving via intrinsic molecular geometry.
    • Refine with SHELXL; apply TWIN/BASF commands for twinned crystals .
  • Disorder Handling: Split occupancies for cyclopentyl groups using PART instructions and restrain bond distances .

Example Refinement Metrics:

ParameterValue
R-factor<0.05
Data-to-Parameter Ratio>7.0
Twinning Fraction0.35

Q. What computational approaches (e.g., DFT, molecular docking) are suitable for predicting the biological activity and electronic properties of this compound?

Methodological Answer:

  • DFT Calculations (Gaussian 16): Optimize geometry at B3LYP/6-31G(d) level. Analyze frontier orbitals (HOMO-LUMO gap) to predict reactivity .
  • Molecular Docking (AutoDock Vina):
    • Target enzymes (e.g., carbonic anhydrase) using PDB ID 1CA2.
    • Score binding affinities (ΔG < −7 kcal/mol suggests strong interaction) .
  • ADMET Prediction (SwissADME): Assess bioavailability (TPSA < 90 Ų) and BBB penetration .

Example Docking Results:

TargetBinding Affinity (kcal/mol)Interacting Residues
hCA II−8.2His94, Asn62, Thr199

Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer:

  • Solubility Enhancement: Use co-solvents (e.g., PEG-400) or nanoformulation to improve bioavailability .
  • Metabolite Identification (LC-MS/MS): Compare in vitro (microsomal assays) and in vivo (plasma) metabolite profiles. Key metabolites may include hydroxylated cyclopentyl derivatives .
  • Dose Adjustment: Account for first-pass metabolism by scaling in vitro IC₅₀ values using allometric scaling factors .

Example Pharmacokinetic Parameters:

ParameterIn VitroIn Vivo
Half-life (h)2.51.8
Clearance (mL/min/kg)1522

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-cyclopentylpiperazine-1-carbonyl)benzoic Acid
Reactant of Route 2
Reactant of Route 2
2-(4-cyclopentylpiperazine-1-carbonyl)benzoic Acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.